molecular formula C14H12O4 B15183012 4-Benzyl-2,6-dihydroxybenzoic acid CAS No. 92254-70-1

4-Benzyl-2,6-dihydroxybenzoic acid

Cat. No.: B15183012
CAS No.: 92254-70-1
M. Wt: 244.24 g/mol
InChI Key: VKQHNTWOYCSEFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Benzyl-2,6-dihydroxybenzoic acid is an aromatic carboxylic acid with two hydroxyl groups and a benzyl substituent on the benzene ring. This compound belongs to the class of hydroxybenzoic acids, which are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-2,6-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the carboxylation of resorcinol using carbon dioxide in the presence of a suitable catalyst. This reaction typically occurs under high pressure and elevated temperatures. For example, resorcinol can react with carbon dioxide in the presence of an alkali metal salt at temperatures between 130-150°C and pressures of 1.35-1.45 MPa, using absolute ethanol as a solvent .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques, such as adsorption-based in situ product removal, can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-2,6-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The benzyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted benzyl derivatives depending on the electrophile used.

Scientific Research Applications

4-Benzyl-2,6-dihydroxybenzoic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Benzyl-2,6-dihydroxybenzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular signaling pathways and gene expression. The benzyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

    Salicylic Acid: Another hydroxybenzoic acid with anti-inflammatory properties.

    p-Hydroxybenzoic Acid: Known for its antimicrobial activity.

    Protocatechuic Acid: Exhibits antioxidant and anticancer activities.

    Gentisic Acid: Used for its anti-inflammatory and analgesic effects.

Uniqueness

4-Benzyl-2,6-dihydroxybenzoic acid is unique due to the presence of both hydroxyl and benzyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications and interactions with various molecular targets.

Properties

CAS No.

92254-70-1

Molecular Formula

C14H12O4

Molecular Weight

244.24 g/mol

IUPAC Name

4-benzyl-2,6-dihydroxybenzoic acid

InChI

InChI=1S/C14H12O4/c15-11-7-10(6-9-4-2-1-3-5-9)8-12(16)13(11)14(17)18/h1-5,7-8,15-16H,6H2,(H,17,18)

InChI Key

VKQHNTWOYCSEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C(=C2)O)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.